molecular formula C26H29N3O3 B2934619 1-allyl-4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876887-33-1

1-allyl-4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2934619
CAS No.: 876887-33-1
M. Wt: 431.536
InChI Key: CPVOCRSANFGKQY-UHFFFAOYSA-N
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Description

The compound 1-allyl-4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a structurally complex molecule featuring:

  • A pyrrolidin-2-one core, a five-membered lactam ring known for conformational rigidity and hydrogen-bonding capabilities.
  • A 1H-benzo[d]imidazole moiety, a bicyclic aromatic system with two nitrogen atoms, often associated with biological activity.
  • A methoxyphenoxyethyl linker, which introduces steric bulk and electronic effects via the methoxy substituent.

This compound is part of a broader class of benzimidazole-pyrrolidinone hybrids, which are explored for diverse pharmacological applications, including antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

4-[1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-4-8-19-11-12-23(24(16-19)31-3)32-15-14-29-22-10-7-6-9-21(22)27-26(29)20-17-25(30)28(18-20)13-5-2/h4-7,9-12,16,20H,1-2,8,13-15,17-18H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVOCRSANFGKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Allyl-4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Formula

  • Molecular Formula : C26H34N2O3
  • Molecular Weight : 426.56 g/mol

Structural Representation

The compound features a pyrrolidinone ring, a benzimidazole moiety, and an allyl-substituted methoxyphenoxy group, contributing to its diverse biological activities.

G Protein-Coupled Receptors (GPCRs)

Research indicates that compounds similar to this compound may interact with GPCRs, which play crucial roles in signal transduction pathways. These receptors are involved in various physiological processes, including cardiovascular function and neurotransmission .

Enzyme Inhibition

The compound has shown potential in inhibiting key enzymes associated with inflammatory pathways. For instance, it may affect cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the synthesis of inflammatory mediators .

Antioxidant Activity

Studies have demonstrated that the compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is vital for preventing cellular damage and inflammation .

Anticancer Properties

Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines. This effect is likely mediated through the modulation of apoptotic pathways and the inhibition of cell proliferation .

Neuroprotective Effects

The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. It appears to enhance neuronal survival and reduce markers of neuroinflammation, suggesting potential applications in treating conditions like Alzheimer's disease .

Study 1: Antioxidant Activity

A study assessed the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a strong ability to neutralize free radicals compared to standard antioxidants like ascorbic acid.

Assay IC50 (µM) Standard
DPPH25Ascorbic Acid (30)
ABTS20Trolox (25)

Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM) Cell Viability (%)
1080
2560
5030

Study 3: Neuroprotection

Research investigating the neuroprotective effects revealed that pre-treatment with the compound significantly reduced neuronal death induced by oxidative stress.

Treatment Group Neuronal Survival (%)
Control45
Compound Treatment75

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Key Structural Differences Synthesis & Yield (if reported) Biological Activity / Applications References
Target Compound Allyl groups at pyrrolidinone and phenoxy positions; methoxyphenoxyethyl linker. Not explicitly described in evidence. Hypothesized antimicrobial/anticancer
5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives Thiazolyl and naphthyl substituents instead of allyl/methoxyphenoxy groups. 60–78% yield via HCl-mediated condensation . Antimicrobial (not specified for target).
4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one Methoxyphenyl at pyrrolidinone; identical phenoxyethyl-benzimidazole linker. Similar to target (exact method not detailed). Structural analog; potential shared bioactivity.
1-Butyl-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one hydrochloride Butyl substituent; dimethylphenoxyethyl group; hydrochloride salt. No synthesis details; likely SNAr or condensation. Improved solubility due to HCl salt.
1-(4-Fluorophenyl)methyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one Fluorophenyl and methylphenoxy groups; no allyl substituents. No explicit synthesis data. Hypothesized CNS or anticancer activity.

Key Comparative Insights

The methoxy group in the phenoxyethyl linker may improve solubility via hydrogen bonding, a feature shared with analogs like .

Synthetic Complexity

  • The target compound likely requires multi-step synthesis involving:

  • Benzimidazole formation via condensation of benzene-1,2-diamine derivatives (similar to ).
  • Allylation and phenoxyethyl linker attachment via nucleophilic substitution or coupling reactions .

Biological Activity Benzimidazole-pyrrolidinones are frequently evaluated for antimicrobial activity (e.g., ). The target’s allyl groups may enhance interactions with hydrophobic pockets in bacterial enzymes. Fluorinated analogs (e.g., ) are often explored for CNS penetration, but the target’s lack of fluorine may limit this application.

This is observed in derivatives like , where rigid thiazolyl substituents enhance activity.

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